6-Chloro-1,4-dimethylphthalazine
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Overview
Description
6-Chloro-1,4-dimethylphthalazine is a chemical compound with the molecular formula C10H9ClN2. It is a derivative of phthalazine, characterized by the presence of a chlorine atom and two methyl groups attached to the phthalazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,4-dimethylphthalazine typically involves the chlorination of 1,4-dimethylphthalazine. One common method includes the reaction of 1,4-dimethylphthalazine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective chlorination at the desired position .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of large-scale reactors, precise control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1,4-dimethylphthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products Formed:
- Substituted phthalazines with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives with altered oxidation states of the nitrogen atoms .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-1,4-dimethylphthalazine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Phthalazine: The parent compound without the chlorine and methyl substitutions.
1,4-Dimethylphthalazine: Similar structure but lacks the chlorine atom.
6-Chlorophthalazine: Similar structure but lacks the methyl groups.
Uniqueness: 6-Chloro-1,4-dimethylphthalazine is unique due to the combined presence of chlorine and methyl groups, which can influence its chemical reactivity and biological activity. This combination can lead to distinct properties and applications compared to its analogs .
Properties
Molecular Formula |
C10H9ClN2 |
---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
6-chloro-1,4-dimethylphthalazine |
InChI |
InChI=1S/C10H9ClN2/c1-6-9-4-3-8(11)5-10(9)7(2)13-12-6/h3-5H,1-2H3 |
InChI Key |
XJAMBTMBIAIQGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=C(N=N1)C)Cl |
Origin of Product |
United States |
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